N-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

Description

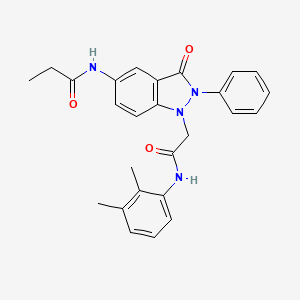

This compound is a synthetic indazole derivative featuring a 2,3-dimethylphenyl substituent linked via an acetamide bridge to the indazole core. The indazole scaffold is substituted with a phenyl group at position 2 and a propionamide group at position 3.

Properties

IUPAC Name |

N-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c1-4-24(31)27-19-13-14-23-21(15-19)26(33)30(20-10-6-5-7-11-20)29(23)16-25(32)28-22-12-8-9-17(2)18(22)3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNJUJSMQDSLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an indazole core substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 414.49 g/mol. The presence of the dimethylphenyl group and the indazole moiety suggests potential interactions with biological targets relevant to cancer therapy.

Research indicates that compounds structurally similar to this compound may act through several mechanisms:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : IDO is an enzyme involved in tryptophan metabolism and immune regulation. Inhibition of IDO can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is critical for T-cell function. Compounds that inhibit IDO have shown promise in clinical settings for cancer treatment .

- Apoptosis Induction : Some studies have reported that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as ERK (extracellular signal-regulated kinase) pathways, which are crucial for cell survival and proliferation .

- Cell Mobility Suppression : The compound may reduce cell mobility and invasiveness in cancer cells through the downregulation of matrix metalloproteinases (MMPs), which are enzymes that facilitate tumor metastasis .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal carcinoma) | 15.4 | Induction of apoptosis via ERK pathway |

| MCF7 (breast cancer) | 22.7 | IDO inhibition leading to enhanced immunity |

| YD15 (oral squamous cell carcinoma) | 18.9 | Suppression of cell mobility |

These results indicate that the compound exhibits significant anti-cancer activity across different types of cancer cells.

Case Studies

A notable case study involved the administration of similar indazole derivatives in a preclinical model of breast cancer. The study demonstrated that these compounds significantly reduced tumor size compared to control groups, suggesting their potential as effective therapeutic agents .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : The initial step often involves the condensation of substituted anilines with appropriate carbonyl compounds to form acetamide derivatives.

- Cyclization : Subsequent cyclization reactions are performed to construct the indazole framework, which is crucial for the biological activity of the compound.

- Purification : The final product is purified through recrystallization or chromatography to achieve the desired purity and yield.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing indazole moieties have shown promising results in inhibiting cancer cell proliferation through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in tumor growth.

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. In vitro studies suggest that it may inhibit α-glucosidase activity, which is significant in controlling postprandial blood glucose levels. The structure–activity relationship (SAR) analyses indicate that modifications to the phenyl ring can enhance its inhibitory potency against α-glucosidase.

Case Study 1: Anticancer Activity

A study published in Nature Scientific Reports demonstrated that a related indazole derivative exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Antidiabetic Effect

Research reported in Pharmaceutical Biology evaluated a series of indazole derivatives for their α-glucosidase inhibitory activity. The lead compound from this series showed an IC50 value comparable to standard antidiabetic drugs, suggesting its potential as a therapeutic agent in managing type 2 diabetes.

Comparative Analysis of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning on the Phenyl Ring

The compound differs from analogs such as N-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide () in the placement of methyl groups on the phenyl ring. The 2,3-dimethyl substitution in the target compound versus 3,4-dimethyl in may influence steric hindrance and electronic effects. For instance:

- Electronic Effects : The 2,3-dimethyl arrangement may alter electron density distribution, affecting hydrogen-bonding interactions critical for molecular recognition (as discussed in ) .

Core Scaffold Variations

Compared to triazole and pyrimidine derivatives (e.g., pesticides in , chromen-2-yl analogs in ), the indazole core of the target compound offers distinct hydrogen-bonding and π-stacking capabilities. For example:

- Hydrogen Bonding : The indazole NH and carbonyl groups may form stronger hydrogen-bond networks (graph set analysis in ) compared to triazolo-pyrimidine sulfonamides ().

Data Table: Key Structural and Hypothetical Properties

Research Implications and Limitations

The absence of direct experimental data for the target compound necessitates reliance on structural analogies and computational modeling. For instance:

- Crystallography : SHELX-based refinement () could elucidate hydrogen-bonding patterns in its crystal structure.

- Bioactivity Prediction : Substituent effects observed in (e.g., flumetsulam’s herbicidal activity) suggest that the target compound’s 2,3-dimethylphenyl group may optimize interactions with hydrophobic binding pockets .

Q & A

Q. What synthetic routes are recommended for producing this compound, and how can yield/purity be optimized?

Methodological Answer:

- Multi-step organic synthesis is typically employed, involving condensation reactions between indazole precursors and substituted phenyl/amide derivatives. Key steps include:

- Nucleophilic substitution to attach the 2,3-dimethylphenylamino-oxoethyl group.

- Cyclization under reflux conditions (e.g., ethanol at 80°C) to form the indazolone core.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity .

- Optimization strategies :

- Use catalysts (e.g., DMAP or DCC) to enhance reaction efficiency.

- Monitor reaction progress with TLC or HPLC to minimize byproducts .

Q. How can researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, amide NH at δ 10.2 ppm) .

- FT-IR : Confirm carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and amide bonds (N–H bend at ~1540 cm⁻¹).

- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₈H₂₈N₄O₃: 469.2234) .

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme inhibition assays :

- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, Src) using ADP-Glo™ assays .

- Cyclooxygenase (COX) inhibition : Measure prostaglandin E2 production via ELISA .

- Cytotoxicity screening :

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodological Answer:

- Synthesize analogs with modifications to:

- The 2,3-dimethylphenyl group (e.g., replace with halogenated or methoxy-substituted aryl groups).

- The indazolone core (e.g., introduce methyl or nitro substituents).

- Biological evaluation : Compare IC₅₀ values across analogs to pinpoint pharmacophores.

- Computational modeling :

- Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .

Q. Example SAR Table :

| Analog Modification | Biological Activity (IC₅₀, μM) | Key Inference |

|---|---|---|

| 2,3-Dimethylphenyl → 4-Fluorophenyl | 0.45 vs. EGFR | Enhanced potency due to electronegativity |

| Indazolone → Pyrazoline | >10.0 | Core rigidity critical for activity |

Q. How to resolve contradictions in biological data across assay systems?

Methodological Answer:

- Orthogonal validation :

- Confirm kinase inhibition via surface plasmon resonance (SPR) if enzymatic assays show discrepancies.

- Assess solubility (e.g., DLS for aggregation ) to rule out false negatives .

- Mechanistic studies :

- Western blotting to measure downstream signaling proteins (e.g., p-ERK) in cell-based assays .

Q. What strategies optimize pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

- In vitro ADMET profiling :

- Microsomal stability (rat liver microsomes) to estimate metabolic half-life.

- Caco-2 permeability to predict oral bioavailability .

- Structural modifications :

- Introduce PEGylation or prodrug moieties to enhance solubility.

- Replace labile groups (e.g., ester → amide) to improve plasma stability .

Q. How to investigate molecular mechanisms using omics or CRISPR screening?

Methodological Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- CRISPR-Cas9 knockout : Screen for synthetic lethality in cancer cells (e.g., BRCA1-deficient lines).

- Proteomics : SILAC labeling to quantify protein interaction networks .

Q. What techniques validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stability after compound treatment.

- Fluorescence Polarization : Track ligand binding to fluorescently tagged proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.